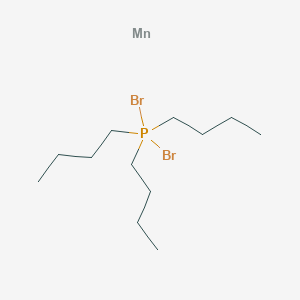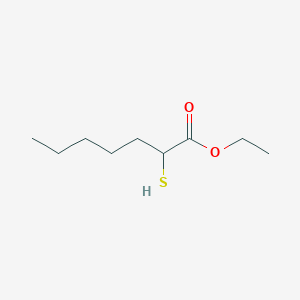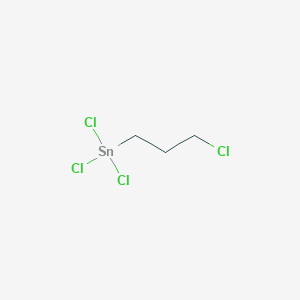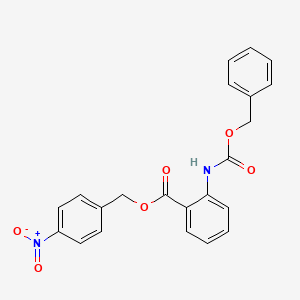
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a phenylmethoxycarbonylamino group, and a benzoate ester, making it a complex molecule with interesting reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(phenylmethoxycarbonylamino)benzoic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)methyl benzoate: Lacks the phenylmethoxycarbonylamino group, making it less complex.
2-(Phenylmethoxycarbonylamino)benzoic acid: Lacks the nitrophenyl group, resulting in different reactivity.
(4-Nitrophenyl)methyl 2-aminobenzoate: Contains an amino group instead of the phenylmethoxycarbonylamino group.
Uniqueness
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of both the nitrophenyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65992-14-5 |
|---|---|
Formule moléculaire |
C22H18N2O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-17-10-12-18(13-11-17)24(27)28)19-8-4-5-9-20(19)23-22(26)30-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26) |
Clé InChI |
ZUWANASDNNHAPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



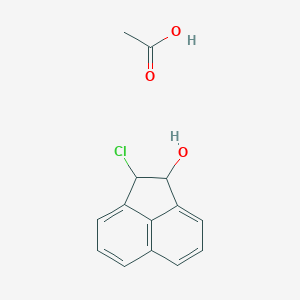
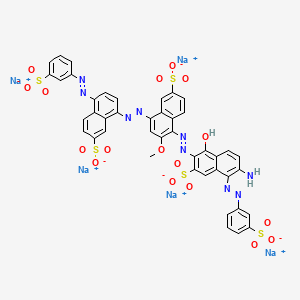
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
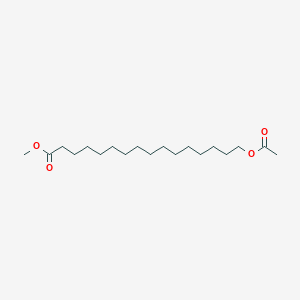


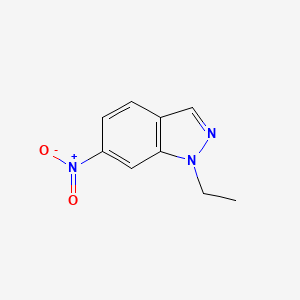
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
